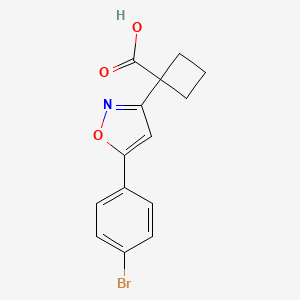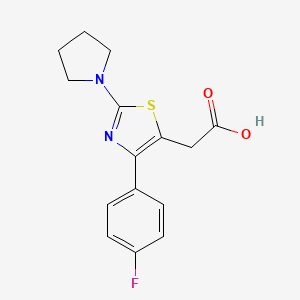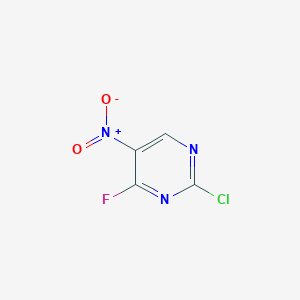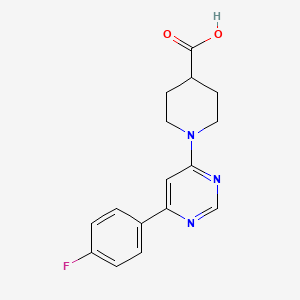
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid is a complex organic compound featuring a piperidine ring substituted with a pyrimidine moiety and a fluorophenyl group. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Méthodes De Préparation
The synthesis of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex molecules.
Industrial production methods for this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms to ensure high yield and purity.
Analyse Des Réactions Chimiques
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl group may enhance its binding affinity to these targets, while the pyrimidine moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-(6-(4-Fluorophenyl)pyrimidin-4-yl)piperidine-4-carboxylic acid can be compared with other similar compounds, such as:
1-(4-(4-Fluorophenyl)pyrimidin-5-yl)piperidine-4-carboxylic acid: This compound has a similar structure but with a different substitution pattern on the pyrimidine ring.
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid: This compound features a methoxy group instead of a fluorophenyl group, which can alter its chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorophenyl group, which can significantly influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C16H16FN3O2 |
|---|---|
Poids moléculaire |
301.31 g/mol |
Nom IUPAC |
1-[6-(4-fluorophenyl)pyrimidin-4-yl]piperidine-4-carboxylic acid |
InChI |
InChI=1S/C16H16FN3O2/c17-13-3-1-11(2-4-13)14-9-15(19-10-18-14)20-7-5-12(6-8-20)16(21)22/h1-4,9-10,12H,5-8H2,(H,21,22) |
Clé InChI |
JSFHKLYMCSBBAH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCC1C(=O)O)C2=NC=NC(=C2)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


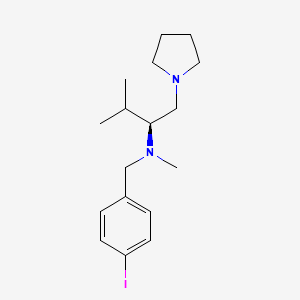

![Methyl 2-azabicyclo[4.1.0]heptane-7-carboxylate](/img/structure/B11796887.png)
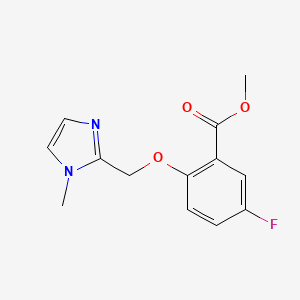

![Ethyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11796903.png)

![1-(1-(Benzo[D]thiazol-2-YL)cyclopropyl)ethanone](/img/structure/B11796916.png)
